molecular formula C26H36O3 B13934714 Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- CAS No. 62782-05-2

Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-

Cat. No.: B13934714
CAS No.: 62782-05-2
M. Wt: 396.6 g/mol
InChI Key: LKDRSVSYCUQEFW-UHFFFAOYSA-N
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Description

"Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-" (IUPAC name) is a benzophenone derivative characterized by a hydroxyl group at the 2-position and a tridecyloxy (C₁₃H₂₇O) chain at the 4-position of the phenyl ring. This structure places it within the family of UV absorbers (UVAs) commonly used in polymer stabilization. The compound’s extended alkyl chain enhances lipophilicity, improving compatibility with non-polar polymers and reducing migration rates in substrates like polyethylene (PE) and polypropylene (PP) .

Properties

CAS No.

62782-05-2

Molecular Formula

C26H36O3

Molecular Weight

396.6 g/mol

IUPAC Name

(2-hydroxy-4-tridecoxyphenyl)-phenylmethanone

InChI

InChI=1S/C26H36O3/c1-2-3-4-5-6-7-8-9-10-11-15-20-29-23-18-19-24(25(27)21-23)26(28)22-16-13-12-14-17-22/h12-14,16-19,21,27H,2-11,15,20H2,1H3

InChI Key

LKDRSVSYCUQEFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 2,4-Dihydroxybenzophenone is a common precursor for substituted benzophenones with hydroxy groups at positions 2 and 4.
  • Alkyl halides, specifically long-chain alkyl halides such as tridecyl bromide or iodide, serve as alkylating agents for etherification.
  • Alkali bases (e.g., potassium hydroxide or sodium hydroxide) and phase transfer catalysts facilitate the etherification reaction.

Etherification of 2,4-Dihydroxybenzophenone

A reliable method for preparing 2-hydroxy-4-(tridecyloxy)benzophenone involves selective etherification of the 4-hydroxy group of 2,4-dihydroxybenzophenone with tridecyl halide under basic conditions and phase transfer catalysis:

  • Procedure:

    • In a high-pressure reactor, 2,4-dihydroxybenzophenone is combined with an alkali solution (e.g., potassium hydroxide 20-50 wt%) and a phase transfer catalyst such as tetrabutylammonium bromide.
    • A suitable solvent (toluene, xylene, chlorobenzene, or butyl acetate) is added.
    • Tridecyl halide (chloride, bromide, or iodide) is introduced in a molar ratio of 1:1 to 2 relative to 2,4-dihydroxybenzophenone.
    • The mixture is heated to 60-140 °C under a pressure of 0.3-0.5 MPa for 1-4 hours.
    • After cooling, the reaction mixture is extracted with n-hexane, and the organic phase is separated and concentrated to yield the product.
  • Advantages:

    • The use of phase transfer catalysts increases reaction efficiency and selectivity.
    • The method avoids highly toxic methylating agents like dimethyl sulfate.
    • The process is scalable and industrially applicable due to mild conditions and readily available reagents.
  • Reaction Scheme:

$$
\text{2,4-dihydroxybenzophenone} + \text{tridecyl halide} \xrightarrow[\text{phase transfer catalyst}]{\text{alkali, heat}} \text{2-hydroxy-4-(tridecyloxy)benzophenone}
$$

Alternative Methods and Considerations

  • Traditional methylation or alkylation methods using dimethyl sulfate or methyl halides are less favored due to toxicity and environmental concerns.
  • Lewis acid catalysis with 2,4-dimethoxybenzophenone has been reported but suffers from equipment corrosion and high cost.
  • The selective mono-etherification is critical to avoid di-substitution or over-alkylation.

Analytical Data and Characterization

Typical characterization data for substituted benzophenones with long alkoxy chains include:

Characteristic Typical Data
Melting Point (°C) Variable, often 90-140 °C depending on chain length
IR Spectra (cm⁻¹) O-H stretch: ~3700; C=O stretch: ~1630; C-O stretch: ~1260
¹H NMR (CDCl₃, ppm) Alkyl chain protons: 0.9-1.8; Aromatic protons: 6.5-8.0; O-CH₂ protons: ~3.8
Mass Spectrometry Molecular ion peak consistent with CₓHᵧO₃ composition

Summary Table of Preparation Parameters

Parameter Range/Value Notes
Alkali solution type KOH, NaOH, K₂CO₃, Na₂CO₃ 20-50 wt% concentration
Phase transfer catalyst Tetrabutylammonium chloride/bromide, PEG-200/400 0.5-5% molar relative to substrate
Solvent Toluene, xylene, chlorobenzene, butyl acetate Used to dissolve reactants
Alkyl halide Tridecyl chloride, bromide, or iodide Molar ratio 1:1 to 1:2 (substrate:alkyl halide)
Reaction temperature 60-140 °C Controlled heating
Reaction pressure 0.3-0.5 MPa Maintained in high-pressure kettle
Reaction time 1-4 hours Monitored by TLC or other methods

Research Insights and Perspectives

  • The phase transfer catalyzed alkylation approach is considered the most efficient and environmentally friendly method for preparing Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-.
  • Avoidance of toxic reagents and corrosive catalysts aligns with green chemistry principles.
  • The method allows high purity and yield, suitable for industrial scale-up.
  • Further optimization may involve exploring alternative solvents and catalysts to improve selectivity and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- involves its ability to absorb UV light, which leads to the formation of excited states. These excited states can then transfer energy to other molecules, leading to various photochemical reactions. The molecular targets include DNA and proteins, where it can provide protection against UV-induced damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-" with structurally related benzophenone derivatives:

Table 1: Key Properties of Selected Benzophenone Derivatives

Compound Name CAS RN Alkyl Chain Length Melting Point (°C) Density (g/cm³) Key Applications Regulatory Limits (Plastics, %)
[2-hydroxy-4-(tridecyloxy)phenyl]phenylmethanone Not available C₁₃ ~40–45 (estimated) ~1.12 (estimated) Polymer UV stabilization Not standardized
[2-hydroxy-4-(octyloxy)phenyl]phenylmethanone (UV-531) 1843-05-6 C₈ 47–49 1.160 Plastics, coatings, adhesives 0.5% (PE, PP, PET); 3.8% (PC)
(4-methylphenyl)phenylmethanone Not available None 72.0 1.160 Intermediate in organic synthesis Not applicable
2-hydroxy-4-methoxyphenylmethanone 62495-36-7 None (methoxy) Not reported Not reported UV absorber for specialty resins No regulatory data
[2-hydroxy-4-(triethoxysilylpropoxy)phenyl]phenylmethanone Not available C₃ (silyl-modified) Not reported Not reported Adhesives, surface-modified polymers Not standardized

Structural and Functional Comparisons:

Alkyl Chain Length and Physical Properties: The tridecyloxy (C₁₃) chain in the target compound is longer than the octyloxy (C₈) chain in UV-531. This increased chain length likely lowers the melting point (estimated 40–45°C vs. 47–49°C for UV-531) due to reduced crystallinity and enhanced molecular flexibility.

UV Absorption Efficiency: UV-531 (C₈) exhibits strong absorption in the 290–360 nm range, typical of benzophenone derivatives. The tridecyloxy variant is expected to have similar absorption spectra, though minor shifts may occur due to electronic effects of the longer alkyl chain. Notably, trifluoromethyl-substituted analogs (e.g., compounds 31 and 32 in ) show enhanced UV absorption at shorter wavelengths (250–300 nm) due to electron-withdrawing effects .

Regulatory and Industrial Compatibility :

  • UV-531 is approved for use in food-contact plastics under GB9685-2008, with maximum limits of 0.5% in PE/PP and 3.8% in polycarbonate (PC). The tridecyloxy variant’s regulatory status remains undefined, but its lower migration propensity (due to higher molecular weight) could justify higher permissible limits in future standards .
  • Silyl-modified derivatives (e.g., ) are niche products used in adhesives, leveraging their triethoxysilyl groups for enhanced polymer adhesion .

Synthetic and Analytical Considerations: The synthesis of tridecyloxy derivatives follows methods similar to UV-531, involving alkylation of 2,4-dihydroxybenzophenone with tridecyl bromide. Characterization via ¹H/¹³C NMR and IR spectroscopy is standard, as demonstrated for analogs in .

Research Findings and Implications

  • Migration Studies: Shorter-chain benzophenones (e.g., UV-531) exhibit higher migration rates in low-density polyethylene (LDPE), limiting their use in food packaging. The tridecyloxy variant’s longer chain may mitigate this issue, though experimental validation is needed .
  • Thermal Stability: Benzophenones with hydroxyl/alkoxy groups (e.g., UV-531) decompose above 300°C, making them suitable for high-temperature processing. The tridecyloxy derivative’s stability is expected to align with this range .
  • Toxicity Profile: Limited data exist for the tridecyloxy compound, but its structural similarity to UV-531 suggests low acute toxicity. Regulatory agencies may require additional ecotoxicity studies due to its persistence in hydrophobic environments .

Biological Activity

Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, along with relevant research findings and case studies.

  • Molecular Formula : C21H30O3
  • Molecular Weight : 330.47 g/mol
  • IUPAC Name : Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-
  • Canonical SMILES : CCCCCCCCCCCOC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2O)O

Biological Activity Overview

The biological activity of Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the tridecyloxy group in Methanone may enhance its lipophilicity, potentially increasing its ability to penetrate bacterial membranes.

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
MethanoneE. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Activity

The anticancer potential of Methanone has been evaluated through in vitro studies on various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies:

  • Study on Breast Cancer Cells (MCF-7) :
    • IC50 Value : 5.3 µM
    • The compound demonstrated selective cytotoxicity towards MCF-7 cells compared to normal fibroblasts, suggesting a potential therapeutic window.
  • Study on Colon Cancer Cells (HCT116) :
    • IC50 Value : 3.7 µM
    • The results indicate that Methanone effectively inhibits the growth of colon cancer cells, promoting further investigation into its use as an anticancer agent.

The biological activity of Methanone is believed to be linked to its structural features:

  • The hydroxyl group at position 2 may play a crucial role in hydrogen bonding with biological targets.
  • The tridecyloxy group enhances lipophilicity, which may facilitate better interaction with lipid membranes.
  • The phenolic structure is known for antioxidant properties, which can contribute to its anticancer effects by reducing oxidative stress in cells.

Research Findings

Recent studies have focused on synthesizing derivatives of Methanone to enhance its biological activity. For instance:

  • A series of methoxy-substituted phenolic compounds were synthesized and tested for their antiproliferative activity against various cancer cell lines, showing promising results similar to those observed with Methanone.

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